molecular formula C13H11Cl2F4N3O B1682234 Tetraconazole CAS No. 112281-77-3

Tetraconazole

Cat. No. B1682234
M. Wt: 372.14 g/mol
InChI Key: LQDARGUHUSPFNL-UHFFFAOYSA-N
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Description

Tetraconazole is a systemic broad-spectrum triazole fungicide . It is used to control a large number of fungi like Ascomycetes, Basidiomycetes, and Deuteromycetes especially Sphaerotheca fuliginea on cucumber and Erysiphe graminis on wheat . Tetraconazole alters the methionine and ergosterol biosynthesis pathways in Saccharomyces yeasts promoting changes on volatile derived compounds .


Synthesis Analysis

The synthesis of Tetraconazole involves the fluorination of 2- (2,4- dichlorophenyl) -3- (1 H -1, 2, 4-triazol-1-yl) propan-1-ol . Another synthetic method involves using 2,4-dichlorobenzene acetic acid as raw material and preparing via a reflux reaction to obtain a compound 1; then esterifying the compound 1 to prepare and obtain a compound 2; and finally carrying out addition on the compound 2 to prepare and obtain a compound 3 .


Molecular Structure Analysis

The molecular formula of Tetraconazole is C13H11Cl2F4N3O . The average mass is 372.146 Da and the monoisotopic mass is 371.021515 Da .


Chemical Reactions Analysis

Tetraconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability . The degradation half-lives of tetraconazole varied from 69 to 87 days, depending on the three application concentrations .

Scientific Research Applications

1. Impact on Soil Microbial Community

Tetraconazole's continuous application in agriculture poses potential risks to non-target soil microorganisms. Studies have shown that it can decrease soil microbial biomass and activity, altering the structures of the soil microbial community. The degradation half-lives of tetraconazole in soil varied depending on application concentrations, with microbial properties being used as bioindicators of soil health (Zhang et al., 2014).

2. Enantioselective Effects in Wheat

Research indicates that the chiral enantiomers of tetraconazole exhibit different biological responses. In wheat, one enantiomer of tetraconazole showed significantly greater fungicidal activity against pathogens compared to the other. This study also examined the stereoselective degradation of tetraconazole in wheat and soil (Tong et al., 2019).

3. Cross-Resistance to Fluconazole

A study explored the influence of tetraconazole on resistance to various azoles in Candida parapsilosis. It was found that exposure to tetraconazole decreased susceptibility to clinical azoles, particularly fluconazole. This suggests that resistance to azoles used in clinical settings might be influenced by the use of azoles like tetraconazole in farming (Rocha et al., 2016).

4. Toxic Effects in Meristematic Cells

Tetraconazole has been demonstrated to have multiple toxic, cytotoxic, and genotoxic effects on meristematic cells of Allium cepa L. root tips. This includes oxidative stress, DNA damage, and various meristematic cell damages, providing evidence of its potential hazards (Macar, 2020).

5. Programmed Cell Death in S. pombe

The cytotoxic effects of tetraconazole were studied in Schizosaccharomyces pombe, revealing that it induced a dose-dependent cell death. The study uncovered mechanisms involving ROS damage and mitochondrial dysregulation, mediated via Cnx1-driven pathways (Ağuş et al., 2021).

6. Impact on Host-Pathogen Complex

Tetraconazole was observed to affect the fungal haustoria and plant leaf cells in the barley-powdery mildew host-pathogen complex. The study noted modifications in the extrahaustorial membrane and matrix, along with deposition of plant materials around the haustoria (Maffi et al., 1995).

Safety And Hazards

Tetraconazole is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole
Source PubChem
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InChI

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LQDARGUHUSPFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8034956
Record name Tetraconazole
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Molecular Weight

372.14 g/mol
Source PubChem
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Boiling Point

Decomposes at 240 °C without boiling
Record name TETRACONAZOLE
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Solubility

Readily soluble in 1,2-dichloroethane, acetone, and methanol, In water, 150 mg/L at 20 °C
Record name TETRACONAZOLE
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Density

1.432 at 20 °C
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Vapor Pressure

1.35X10-6 mm Hg at 20 °C
Record name TETRACONAZOLE
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Product Name

Tetraconazole

Color/Form

Colorless, viscous liquid

CAS RN

112281-77-3
Record name Tetraconazole
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Record name Tetraconazole [ISO]
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Record name (+/-) 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazole-1-yl)propyl-1,1,2,2-tetrafluoroethylether
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Record name (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propyl-1,1,2,2-tetrafluoroethyl ether
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Melting Point

Pour point 6 °C
Record name TETRACONAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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